molecular formula C12H12N2O3 B1463773 1-(2,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 1216176-33-8

1-(2,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No. B1463773
M. Wt: 232.23 g/mol
InChI Key: FWTKQGSHQFVCDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione, commonly referred to as DMPT, is a trione derivative of 2,5-dimethylphenylpyrimidine and has a wide range of biological and chemical applications. DMPT is a strong electrophile and a highly reactive species, making it a useful compound for a variety of purposes.

Scientific Research Applications

Application 1: Synthesis of New Pyrido[2,3-d]pyrimidin-5-one Derivatives

  • Summary of the Application : This research involves the synthesis of new pyrido[2,3-d]pyrimidin-5-one derivatives, which are important classes of fused heterocyclic systems due to a wide range of biological activity .
  • Methods of Application : The synthesis involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base .
  • Results or Outcomes : The reaction resulted in the formation of new pyrido[2,3-d]pyrimidin-5-one derivatives .

Application 2: Synthesis and Antimicrobial Activity of Some New Thiadiazoles

  • Summary of the Application : This research involves the synthesis of new thiadiazoles, thioamides, 5-arylazothiazoles and pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines and their evaluation for antimicrobial activity .
  • Methods of Application : The synthesis involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .
  • Results or Outcomes : The newly synthesized compounds were screened for their antimicrobial activity against various microorganisms .

Application 3: Synthesis of Pyrimidino[4,5-d][1,3]oxazine Derivatives

  • Summary of the Application : This research involves the synthesis of new pyrimidino[4,5-d][1,3]oxazine derivatives .
  • Methods of Application : The synthesis involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base .
  • Results or Outcomes : The reaction resulted in the formation of new pyrimidino[4,5-d][1,3]oxazine derivatives .

Application 4: Synthesis and Antimicrobial Activity of Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines

  • Summary of the Application : This research involves the synthesis of new pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines and their evaluation for antimicrobial activity .
  • Methods of Application : The synthesis involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .
  • Results or Outcomes : The newly synthesized compounds were screened for their antimicrobial activity against various microorganisms .

Application 5: Synthesis of Pyrimidino[4,5-d][1,3]oxazine Derivatives

  • Summary of the Application : This research involves the synthesis of new pyrimidino[4,5-d][1,3]oxazine derivatives .
  • Methods of Application : The synthesis involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base .
  • Results or Outcomes : The reaction resulted in the formation of new pyrimidino[4,5-d][1,3]oxazine derivatives .

Application 6: Synthesis and Antimicrobial Activity of Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines

  • Summary of the Application : This research involves the synthesis of new pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines and their evaluation for antimicrobial activity .
  • Methods of Application : The synthesis involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .
  • Results or Outcomes : The newly synthesized compounds were screened for their antimicrobial activity against various microorganisms .

properties

IUPAC Name

1-(2,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-7-3-4-8(2)9(5-7)14-11(16)6-10(15)13-12(14)17/h3-5H,6H2,1-2H3,(H,13,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTKQGSHQFVCDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=O)CC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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